4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol
Description
4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products. This compound is characterized by its unique structure, which includes a dihydrobenzopyran moiety linked to a phenol group through an imine linkage.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isochromen-1-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C17H17NO2/c19-15-7-5-13(6-8-15)11-18-12-17-16-4-2-1-3-14(16)9-10-20-17/h1-8,11,17,19H,9-10,12H2 |
InChI Key |
OOUZVIROZSTRII-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL typically involves the condensation of 3,4-dihydro-1H-2-benzopyran-1-ylmethanamine with 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the benzopyran moiety can interact with various enzymes and receptors. These interactions can modulate biological processes such as oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-2-benzopyran-1-one: A simpler benzopyran derivative with similar structural features.
8-Hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: Another benzopyran derivative with hydroxyl and methyl groups.
Uniqueness
4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL is unique due to its imine linkage and phenol group, which confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
